
Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester is a chemical compound with a complex structure that includes a hydrazinecarboxylic acid core, an amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester typically involves the reaction of hydrazinecarboxylic acid derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydrazinecarboxylic acid and a suitable esterifying agent, such as methanol, in the presence of a catalyst to form the methyl ester. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The process may include steps such as purification through crystallization or distillation to remove any impurities and achieve the desired concentration of the compound.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted hydrazinecarboxylic acid derivatives.
Scientific Research Applications
Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxylic acid, 2-(3-amino-3-oxopropyl)-, 1,1-dimethylethyl ester
- 1-(3-Amino-3-oxopropyl)hydrazinecarboxylic acid
Uniqueness
Hydrazinecarboxylic acid, 1-(3-amino-3-oxopropyl)-2,2-dimethyl-, methyl ester is unique due to its specific structural features, such as the presence of both amino and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
96804-11-4 |
|---|---|
Molecular Formula |
C7H15N3O3 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl N-(3-amino-3-oxopropyl)-N-(dimethylamino)carbamate |
InChI |
InChI=1S/C7H15N3O3/c1-9(2)10(7(12)13-3)5-4-6(8)11/h4-5H2,1-3H3,(H2,8,11) |
InChI Key |
DNDLZUHCJCDIQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CCC(=O)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
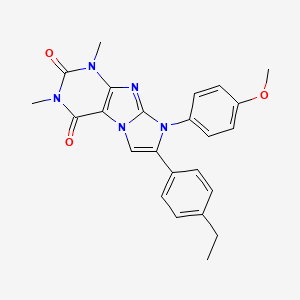
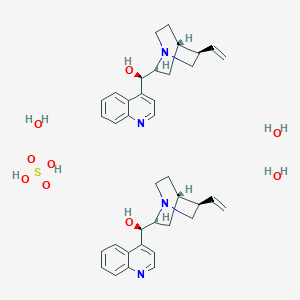

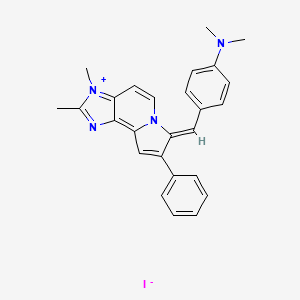

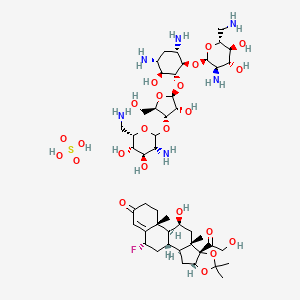
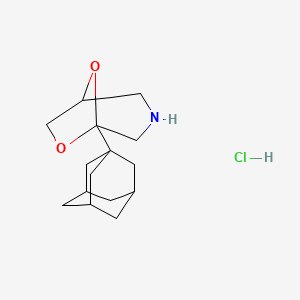
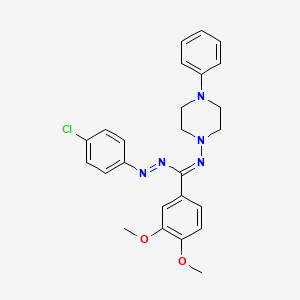


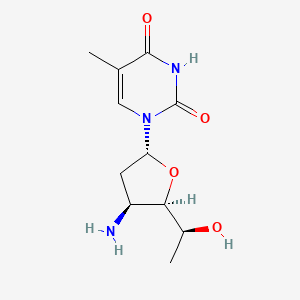
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
